molecular formula C10H10BrNO3 B11718256 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene

Cat. No.: B11718256
M. Wt: 272.09 g/mol
InChI Key: HOIBYJJJWXQIFS-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H10BrNO3. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene typically involves the bromination of 4-methoxy-5-nitro-2,3-dihydro-1H-indene. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature to ensure the selective bromination at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrNO3/c1-15-10-7-4-2-3-6(7)8(11)5-9(10)12(13)14/h5H,2-4H2,1H3

InChI Key

HOIBYJJJWXQIFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC2=C(C=C1[N+](=O)[O-])Br

Origin of Product

United States

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